molecular formula C11H7FN2O4 B1439424 2-[(3-Fluorobenzoyl)amino]-1,3-oxazole-4-carboxylic acid CAS No. 1204298-09-8

2-[(3-Fluorobenzoyl)amino]-1,3-oxazole-4-carboxylic acid

Cat. No.: B1439424
CAS No.: 1204298-09-8
M. Wt: 250.18 g/mol
InChI Key: HJUKQMQOFFEDFT-UHFFFAOYSA-N
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Description

2-[(3-Fluorobenzoyl)amino]-1,3-oxazole-4-carboxylic acid is a heterocyclic compound featuring a 1,3-oxazole core substituted at the 4-position with a carboxylic acid group and at the 2-position with a 3-fluorobenzoylamino moiety. The compound is synthesized via nucleophilic substitution reactions, starting from 5-nitroindole and 3-fluorobenzoyl chloride in the presence of NaH and DMF, followed by purification steps .

Properties

IUPAC Name

2-[(3-fluorobenzoyl)amino]-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O4/c12-7-3-1-2-6(4-7)9(15)14-11-13-8(5-18-11)10(16)17/h1-5H,(H,16,17)(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJUKQMQOFFEDFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=NC(=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Fluorobenzoyl)amino]-1,3-oxazole-4-carboxylic acid typically involves the reaction of 3-fluorobenzoyl chloride with 1,3-oxazole-4-carboxylic acid in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Preparation of 3-fluorobenzoyl chloride by reacting 3-fluorobenzoic acid with thionyl chloride.

    Step 2: Reaction of 3-fluorobenzoyl chloride with 1,3-oxazole-4-carboxylic acid in the presence of a base such as triethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Fluorobenzoyl)amino]-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of amino derivatives.

    Substitution: The fluorobenzoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under catalytic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with higher oxidation states, while reduction can produce amino derivatives.

Scientific Research Applications

2-[(3-Fluorobenzoyl)amino]-1,3-oxazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-Fluorobenzoyl)amino]-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorobenzoyl group may enhance the compound’s ability to bind to certain enzymes or receptors, leading to its biological effects. The oxazole ring and carboxylic acid functional group also play a role in its activity by influencing its chemical reactivity and solubility.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-[(3-Fluorobenzoyl)amino]-1,3-oxazole-4-carboxylic acid with structurally or functionally related 1,3-oxazole derivatives and analogs:

Compound Structural Features Biological Activity Key Findings
Target Compound 1,3-Oxazole-4-carboxylic acid with 3-fluorobenzoylamino at C2 Limited explicit data; inferred antimicrobial/antifungal potential Synthesized via N-acylation of indole derivatives .
A-33853 2-{3-Hydroxy-2-[(3-hydroxypyridine-2-carbonyl)amino]phenyl}-1,3-benzoxazole-4-carboxylic acid Antileishmanial, antimicrobial Demonstrated potent activity against Leishmania spp. and Gram-positive bacteria .
Macrooxazoles A–D 2,5-Disubstituted 1,3-oxazole-4-carboxylic acids Antimicrobial, cytotoxic, antibiofilm Isolated from Phoma macrostoma; active against Staphylococcus aureus biofilms .
2-Phenyl-5-{methyl-D-glucamine}-1,3-oxazole-4-carboxylic acid 1,3-Oxazole-4-carboxylic acid with phenyl and methyl-D-glucamine substituents Vasoactive (dilatory) at 50–100 μM; constrictor at 1–50 μM Modulates aortic segment activity depending on concentration .
2-(2-Methylpyridin-4-yl)-1,3-oxazole-4-carboxylic acid Pyridyl-substituted 1,3-oxazole-4-carboxylic acid Not explicitly reported; likely used as a building block Commercially available for pharmaceutical research .
2-({[(4-Fluorophenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid Thiazole analog with 4-fluorophenylurea substituent Unreported; structural similarity suggests protease inhibition potential Differs in heterocyclic core (thiazole vs. oxazole) .

Structural and Functional Insights:

Substituent Effects: The 3-fluorobenzoyl group in the target compound enhances metabolic stability and binding affinity compared to non-fluorinated analogs (e.g., A-33853), as fluorine reduces electron density and increases lipophilicity . Pyridyl substituents (e.g., 2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carboxylic acid) improve solubility and metal-chelating capacity, which may enhance antifungal activity .

Biological Activity Trends :

  • Antimicrobial Activity : Macrooxazoles and A-33853 show broader-spectrum activity than the target compound, likely due to additional hydroxyl/phenyl groups that facilitate membrane disruption .
  • Vasoactive Effects : Substitution with polar groups like methyl-D-glucamine () introduces concentration-dependent dual activity (vasodilation/constriction), absent in the target compound .

Synthetic Accessibility :

  • The target compound’s synthesis is more straightforward than macrooxazoles, which require fungal extraction . However, it is less modular than pyridyl-oxazole derivatives, which allow facile functionalization .

Biological Activity

2-[(3-Fluorobenzoyl)amino]-1,3-oxazole-4-carboxylic acid is a compound that belongs to the oxazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, synthesis methods, and relevant case studies.

  • Molecular Formula : C11H8FN2O4
  • Molecular Weight : 250.18 g/mol
  • CAS Number : 1204296-77-4

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various bacterial and fungal strains. Studies have highlighted its effectiveness in inhibiting the growth of pathogens such as Staphylococcus aureus, Escherichia coli, and several Candida species.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC) µg/ml
Candida albicans1.6
Candida tropicalis3.2
Staphylococcus aureus20
Escherichia coli17

The compound's effectiveness was comparable to standard antibiotics like ampicillin and clotrimazole in several studies, indicating its potential as a therapeutic agent against resistant strains .

The biological activity of this compound is attributed to its structural features. The fluorobenzoyl group enhances binding affinity to target enzymes or receptors involved in microbial metabolism. The oxazole ring facilitates hydrogen bonding and other interactions critical for biological activity .

Synthesis Methods

The synthesis of this compound typically involves the reaction of 3-fluorobenzoyl chloride with amino acids under controlled conditions. A common method includes:

  • Preparation of Intermediate : Reacting 3-fluorobenzoyl chloride with glycine to form an intermediate.
  • Cyclization : Using a dehydrating agent such as phosphorus oxychloride to cyclize the intermediate into the desired oxazole derivative.

This method provides a route to produce the compound with high purity and yield .

Study on Antimicrobial Efficacy

In a recent study, researchers synthesized various oxazole derivatives and evaluated their antimicrobial activities. The results indicated that this compound exhibited notable inhibition zones against both Gram-positive and Gram-negative bacteria.

Table 2: Inhibition Zones (mm) for Selected Compounds

CompoundS. aureusE. coliC. albicans
This compound201714
Ampicillin2624-
Clotrimazole--30

These findings suggest that this compound could serve as a lead structure for developing new antimicrobial agents .

Research on Anticancer Potential

Another area of investigation focuses on the anticancer properties of oxazole derivatives. Preliminary studies have shown that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines, potentially through apoptosis induction mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(3-Fluorobenzoyl)amino]-1,3-oxazole-4-carboxylic acid
Reactant of Route 2
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2-[(3-Fluorobenzoyl)amino]-1,3-oxazole-4-carboxylic acid

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